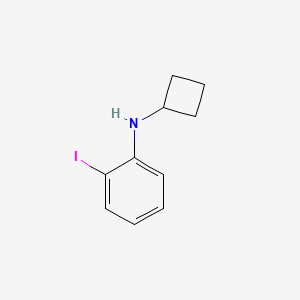

N-cyclobutyl-2-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUUQGQJJOSLGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to N-cyclobutyl-2-iodoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclobutyl-2-iodoaniline is a strategically important synthetic intermediate in modern medicinal chemistry. Its unique structural architecture, featuring a secondary cyclobutyl amine and an ortho-positioned iodine atom on an aniline scaffold, offers a confluence of properties that are highly advantageous for drug discovery. The cyclobutyl moiety provides a three-dimensional vector for exploring hydrophobic pockets in target proteins while potentially enhancing metabolic stability.[1] Simultaneously, the aryl iodide serves as a versatile functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth examination of the core chemical properties, validated synthetic protocols, reactivity profile, and applications of N-cyclobutyl-2-iodoaniline, positioning it as a key building block for the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant molecules.

Introduction: Strategic Value in Synthesis

The pursuit of novel chemical matter in drug discovery necessitates the use of versatile and well-characterized building blocks.[2][3] N-substituted anilines, particularly those bearing a halogen, are foundational precursors for a multitude of bioactive compounds.[4][5] N-cyclobutyl-2-iodoaniline (Figure 1) distinguishes itself through the combination of two key functional groups that dictate its synthetic utility.

-

The N-cyclobutyl Group: This non-planar, saturated ring system is increasingly utilized by medicinal chemists to impart conformational rigidity, improve metabolic stability, and optimize ligand-receptor interactions by effectively probing hydrophobic binding sites.[1]

-

The ortho-Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides in catalytic cycles, making it an excellent substrate for reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.[6] Its position ortho to the amine allows for subsequent intramolecular cyclization reactions to form fused heterocyclic systems like indoles and quinolines.[6][7]

This guide will systematically detail the properties and protocols necessary to effectively leverage this powerful intermediate in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization. The data for N-cyclobutyl-2-iodoaniline are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 1249342-01-3 (Free Base) | [1] |

| Molecular Formula | C₁₀H₁₂IN | [8] |

| Molecular Weight | 273.11 g/mol | [8] |

| Appearance | Not specified; related anilines are often yellow to brown crystalline powders or oils. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and poorly soluble in water. | [9] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [8] |

| logP (Predicted) | 3.26 | [8] |

Synthesis and Characterization

The most direct and widely applicable method for synthesizing N-cyclobutyl-2-iodoaniline is through reductive amination of 2-iodoaniline with cyclobutanone. This method avoids the harsher conditions and potential for over-alkylation associated with direct N-alkylation using cyclobutyl halides.[10]

Synthetic Rationale: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding via a two-step, one-pot sequence:

-

Imine Formation: The nucleophilic amine (2-iodoaniline) attacks the electrophilic carbonyl carbon of cyclobutanone to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (iminium ion).

-

Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine to the corresponding secondary amine.

Causality in Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the preferred reagent for this transformation. Unlike stronger reductants like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder, non-hygroscopic, and tolerant of the slightly acidic conditions that favor imine formation. This prevents the premature reduction of the cyclobutanone starting material and ensures high chemoselectivity for the imine.[11]

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established chemical principles of reductive amination.

Materials:

-

2-Iodoaniline (1.0 equiv)

-

Cyclobutanone (1.2 equiv)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-iodoaniline (1.0 equiv) and anhydrous dichloromethane.

-

Add cyclobutanone (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-iodoaniline starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford pure N-cyclobutyl-2-iodoaniline.

Characterization Workflow

The identity and purity of the synthesized N-cyclobutyl-2-iodoaniline must be confirmed through a combination of spectroscopic methods:

-

¹H NMR: Will confirm the presence of aromatic protons, the cyclobutyl ring protons, and the N-H proton, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Will show the expected number of carbon signals for the aromatic and aliphatic regions.

-

Mass Spectrometry (MS): Will show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (273.11).

-

Infrared (IR) Spectroscopy: Will display a characteristic N-H stretch in the region of 3300-3500 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The power of N-cyclobutyl-2-iodoaniline lies in its predictable reactivity at the C-I bond, making it a versatile precursor for constructing molecular complexity.

Caption: Synthetic utility of N-cyclobutyl-2-iodoaniline in cross-coupling.

Precursor to Heterocyclic Scaffolds

A particularly powerful application is its use in the synthesis of N-cyclobutyl substituted indoles and quinolines. For example, a Sonogashira coupling with a terminal alkyne yields an N-cyclobutyl-2-(alkynyl)aniline intermediate. This intermediate can then undergo electrophilic or transition-metal-catalyzed cyclization to form the corresponding indole scaffold.[6][12][13] Such motifs are prevalent in a wide range of biologically active molecules.[14]

Caption: Workflow for N-cyclobutyl indole synthesis.

Applications in Medicinal Chemistry

The N-cyclobutyl-2-iodoaniline scaffold and its derivatives are of significant interest in drug discovery programs targeting a range of diseases. The parent compound, 2-iodoaniline, is a known intermediate in the synthesis of drugs for neuroprotective, antifungal, and urogenital disease applications.[4] By incorporating the cyclobutyl group, medicinal chemists can fine-tune pharmacokinetic properties (ADME) and enhance binding affinity. The synthetic handles provided by this molecule allow for its incorporation into diverse molecular architectures, including those with anti-tumor and anti-inflammatory properties.[14]

Safety and Handling

As a substituted iodoaniline, N-cyclobutyl-2-iodoaniline should be handled with appropriate care in a laboratory setting. While specific data for this compound is limited, related iodoanilines are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[15][16]

Core Safety Precautions:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Anilines are often light-sensitive.[9][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-cyclobutyl-2-iodoaniline is more than a simple chemical; it is a highly enabling platform for innovation in organic synthesis and medicinal chemistry. Its well-defined reactivity, combined with the beneficial properties of the cyclobutyl group, provides researchers with a reliable and versatile tool for the rapid assembly of complex molecular targets. The protocols and insights provided in this guide serve as a foundation for its effective application in the laboratory, empowering scientists to accelerate the discovery and development of next-generation therapeutics.

References

-

Organic Syntheses. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Org. Synth. 2006, 83, 103. [Link]

-

Sdfine. (n.d.). 4-IODOANILINE GHS Safety Data Sheet. Retrieved from Chemwatch. [Link]

-

Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1395. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from Cole-Parmer website. [Link]

-

Reddy, K. L., et al. (2015). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Iodoaniline. PubChem Compound Database. [Link]

-

Beilstein-Institut. (2024). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts. [Link]

-

ResearchGate. (2025). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Request PDF. [Link]

-

National Center for Biotechnology Information. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. (2024). Special Issue "Drug Discovery and Application of New Technologies". Pharmaceuticals. [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from Organic Syntheses website. [Link]

-

Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). The reaction scheme for the reductive amination of cyclohexanone with.... Retrieved from ResearchGate. [Link]

-

MDPI. (2025). Special Issue "Advances in Drug Discovery and Synthesis". International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-2-iodoaniline. PubChem Compound Database. [Link]

-

Journal of the Chemical Society C: Organic. (1968). Reductive amination of substituted indole-2,3-diones. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. calibrechem.com [calibrechem.com]

- 5. calibrechem.com [calibrechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-Iodoaniline | 540-37-4 [chemicalbook.com]

- 10. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Profile: N-Cyclobutyl-2-iodoaniline

The following technical guide details the chemical profile, synthesis, and applications of N-cyclobutyl-2-iodoaniline , a critical intermediate in medicinal chemistry.

CAS Number: 1249342-85-5 (Free Base) | CAS Number: 2378501-91-6 (HCl Salt)

Executive Summary

N-Cyclobutyl-2-iodoaniline is a specialized organoiodine building block used primarily in the synthesis of nitrogen-containing heterocycles. Its structural value lies in the combination of the ortho-iodine moiety —a highly reactive handle for transition-metal-catalyzed cross-couplings—and the N-cyclobutyl group , a lipophilic, metabolically stable motif that modulates pKa and fills hydrophobic pockets in drug targets.[1] This compound is frequently employed as a precursor for indoles, quinolines, and phenanthridines in early-stage drug discovery.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | N-Cyclobutyl-2-iodoaniline |

| Molecular Formula | C₁₀H₁₂IN |

| Molecular Weight | 273.11 g/mol |

| Appearance | Yellow to dark brown oil or low-melting solid (light sensitive) |

| Solubility | Soluble in DCM, DCE, THF, EtOAc; Insoluble in water |

| pKa (Predicted) | ~2.5–3.0 (Conjugate acid) |

| LogP (Predicted) | ~3.5 (High Lipophilicity) |

| Storage | 2–8°C, inert atmosphere (Ar/N₂), protected from light |

Synthesis Protocol: Reductive Amination

The most robust and scalable method for synthesizing N-cyclobutyl-2-iodoaniline is the reductive amination of 2-iodoaniline with cyclobutanone. This route avoids the over-alkylation often seen with alkyl halides and tolerates the sensitive aryl iodide functionality.

Reaction Scheme

The reaction proceeds via the formation of an in situ iminium species, followed by selective reduction.

Figure 1: Stepwise reductive amination pathway ensuring mono-alkylation selectivity.

Detailed Methodology

Reagents:

-

2-Iodoaniline (1.0 equiv)[2]

-

Cyclobutanone (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M concentration)

Procedure:

-

Imine Formation: Charge a flame-dried reaction vessel with 2-iodoaniline and DCE under nitrogen. Add cyclobutanone and acetic acid. Stir at room temperature for 30–60 minutes to promote equilibrium formation of the imine/iminium species.

-

Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. STAB is preferred over NaBH₄ due to its steric bulk and lower reactivity, which prevents reduction of the cyclobutanone prior to imine formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (hexane/EtOAc 9:1) or LC-MS for the disappearance of 2-iodoaniline.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (100:0 to 90:10). The product typically elutes as a yellow oil.

Mechanistic Insight: The ortho-iodine substituent exerts a steric effect that can retard imine formation compared to unsubstituted aniline. The addition of acetic acid is catalytic but critical; it protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the sterically hindered amine.

Strategic Applications in Drug Design

N-Cyclobutyl-2-iodoaniline is not merely a final product but a "linchpin" intermediate. The iodine atom serves as a pre-installed activation site for intramolecular cyclization, allowing rapid access to fused heterocyclic scaffolds.

Indole Synthesis (Larock Cyclization)

This compound is an ideal substrate for the Larock indole synthesis. Reaction with an internal alkyne in the presence of a Palladium catalyst yields 1-cyclobutyl-2,3-disubstituted indoles.

Intramolecular Heck Reaction

Under Pd(0) catalysis, the aryl iodide can undergo oxidative addition followed by intramolecular olefin insertion (if an allyl group is introduced) or C-H activation to form tricyclic systems.

Application Workflow

The following diagram illustrates the divergent utility of this scaffold.

Figure 2: Divergent synthetic pathways utilizing the ortho-iodo "handle" for library generation.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine and turning the sample purple/brown. Store in amber vials wrapped in foil.

-

Incompatibility: Avoid strong oxidizing agents.[4] The secondary amine is susceptible to oxidation (N-oxide formation) if stored improperly.

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

- Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689-6690.

Sources

N-cyclobutyl-2-iodoaniline structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N-cyclobutyl-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven approach to the structural elucidation of N-cyclobutyl-2-iodoaniline, a key building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following narrative is structured to not only present analytical protocols but to also instill a deep understanding of the causality behind each experimental choice, ensuring a self-validating system of characterization.

Introduction

N-cyclobutyl-2-iodoaniline (Figure 1) is a substituted aniline that presents a unique combination of structural features: a nucleophilic secondary amine, a sterically demanding cyclobutyl group, and an aromatic ring activated for cross-coupling reactions by an ortho-iodine substituent.[1] The precise confirmation of its molecular structure is paramount for its application in the synthesis of complex pharmaceutical agents, as any ambiguity could lead to unforeseen biological activities or synthetic failures. The cyclobutyl moiety, in particular, is a desirable motif in drug design for its ability to confer conformational rigidity and improve metabolic stability.[1] This guide will detail a multi-technique spectroscopic approach to unequivocally confirm the identity and purity of N-cyclobutyl-2-iodoaniline.

Synthesis and Purification: A Causal Approach

The synthesis of N-cyclobutyl-2-iodoaniline is typically achieved via N-alkylation of 2-iodoaniline with a suitable cyclobutylating agent, such as cyclobutyl bromide or tosylate, in the presence of a base. The choice of a non-nucleophilic base, like potassium carbonate or triethylamine, is critical to prevent competing side reactions. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting aniline and to minimize the formation of over-alkylated tertiary amine byproducts.

Experimental Protocol: Synthesis of N-cyclobutyl-2-iodoaniline

-

To a solution of 2-iodoaniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

-

Add cyclobutyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

The purification of 2-iodoaniline, the starting material, can be achieved through recrystallization from a benzene/petroleum ether mixture, followed by sublimation to yield a significantly less colored, high-purity solid.[2]

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight of the synthesized compound.

Expected Mass Spectrum

For N-cyclobutyl-2-iodoaniline (C₁₀H₁₂IN), the expected exact mass of the molecular ion [M]⁺ is 273.0066 g/mol . High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition.

| Ion | Calculated m/z | Observed m/z |

| [M]⁺ | 273.0066 | 273.0068 |

| [M+H]⁺ | 274.0144 | 274.0142 |

The fragmentation pattern in the mass spectrum will also provide structural information. Key expected fragments would arise from the loss of the cyclobutyl group or the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.[3]

Sample Preparation

Dissolve approximately 10-20 mg of the purified N-cyclobutyl-2-iodoaniline in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-6 | ~7.7 | d | 1H |

| H-4 | ~7.2 | t | 1H |

| H-3 | ~6.6 | d | 1H |

| H-5 | ~6.5 | t | 1H |

| NH | ~4.5 | br s | 1H |

| CH (cyclobutyl) | ~3.9 | p | 1H |

| CH₂ (cyclobutyl, proximal) | ~2.4 | m | 2H |

| CH₂ (cyclobutyl, distal) | ~1.8 | m | 2H |

| CH₂ (cyclobutyl, central) | ~1.7 | m | 2H |

Rationale for Chemical Shifts: The aromatic protons are in the typical region for a substituted benzene ring. The proton ortho to the iodine (H-6) is expected to be the most downfield due to the anisotropic effect of the iodine. The N-H proton signal is often broad and its chemical shift can be concentration-dependent. The cyclobutyl protons will exhibit complex splitting patterns due to their rigid, puckered conformation.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-2 (C-I) | ~85 |

| C-1 (C-N) | ~148 |

| C-6 | ~139 |

| C-4 | ~129 |

| C-5 | ~115 |

| C-3 | ~110 |

| CH (cyclobutyl) | ~52 |

| CH₂ (cyclobutyl, proximal) | ~31 |

| CH₂ (cyclobutyl, central) | ~15 |

Rationale for Chemical Shifts: The carbon atom attached to the iodine (C-2) will be significantly shielded compared to the other aromatic carbons. The carbon attached to the nitrogen (C-1) will be the most downfield in the aromatic region.

2D NMR Spectroscopy: Unambiguous Connectivity

While 1D NMR provides essential information, 2D NMR techniques are required to definitively establish the connectivity of the atoms.[4]

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, confirming the connectivity of adjacent protons. Key expected correlations would be observed between the adjacent aromatic protons and within the cyclobutyl ring system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded proton and carbon atoms.[5] This experiment is crucial for assigning the carbon signals based on their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.[5][6] This is the key experiment to connect the different fragments of the molecule. The crucial HMBC correlation for N-cyclobutyl-2-iodoaniline would be between the methine proton of the cyclobutyl group and the C-1 carbon of the aniline ring, unequivocally proving the N-cyclobutyl connectivity.

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Conclusion

The structural elucidation of N-cyclobutyl-2-iodoaniline is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and unequivocally confirm the structure of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. Available at: [Link]

-

Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins - PMC. Available at: [Link]

-

2-Iodoaniline | C6H6IN | CID 11995 - PubChem. Available at: [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Available at: [Link]

-

NMR Spectra of Anilines | Request PDF - ResearchGate. Available at: [Link]

-

HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]

-

nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-cyclobutyl-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclobutyl-2-iodoaniline is a substituted aniline derivative that holds significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its unique structural combination of a cyclobutyl group, an aniline core, and an iodine atom at the ortho position makes it a valuable precursor for the synthesis of a wide range of complex molecules, including novel therapeutic agents. The iodine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the introduction of diverse functionalities. The cyclobutyl moiety can impart desirable pharmacological properties, including improved metabolic stability and enhanced binding affinity to biological targets by introducing conformational rigidity.[1]

The solubility of N-cyclobutyl-2-iodoaniline is a critical physicochemical parameter that profoundly influences its utility in both laboratory-scale synthesis and large-scale drug development processes.[2][3] Understanding and controlling its solubility is paramount for efficient reaction kinetics, purification, formulation, and ultimately, the bioavailability of any resulting drug candidate.[4][5][6] This in-depth technical guide provides a comprehensive overview of the solubility of N-cyclobutyl-2-iodoaniline, from its theoretical underpinnings to practical experimental determination and its implications in research and development.

Physicochemical Properties and Inferred Solubility Profile

Structural Analysis:

-

Aniline Core: The fundamental structure is aniline, which is slightly soluble in water (3.6 g/100 mL at 20°C) and soluble in many organic solvents.[7][8] The amino group (-NH2) can participate in hydrogen bonding, contributing to its limited aqueous solubility.

-

Iodine Atom: The presence of a large, hydrophobic iodine atom at the 2-position of the benzene ring significantly increases the molecule's lipophilicity, which is expected to decrease its solubility in polar solvents like water.

-

N-Cyclobutyl Group: The cyclobutyl group attached to the nitrogen atom further enhances the nonpolar character and steric bulk of the molecule, reinforcing the trend of reduced aqueous solubility.

Analog Comparison:

-

2-Iodoaniline: The parent compound, 2-iodoaniline, is reported to be insoluble in water but soluble in organic solvents such as alcohol, ether, and benzene.[9][10]

-

N-Cyclobutyl-3-iodoaniline: A constitutional isomer, N-cyclobutyl-3-iodoaniline, is also a lipophilic molecule with a predicted LogP of 3.2556, suggesting poor water solubility.[11]

Based on this analysis, N-cyclobutyl-2-iodoaniline is predicted to be:

-

Poorly soluble in aqueous solutions.

-

Soluble in a range of common organic solvents, particularly those with moderate to low polarity such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and aromatic solvents like toluene. Its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also expected to be high.

Table 1: Physicochemical Properties of N-cyclobutyl-2-iodoaniline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Known Solubility |

| N-cyclobutyl-2-iodoaniline | C10H12IN | 273.11 | 1249342-38-5 | Not specified, inferred to be soluble in organic solvents and poorly soluble in water. |

| N-cyclobutyl-2-iodoaniline hydrochloride | C10H13ClIN | 309.57 | 2378501-91-6 | Likely more soluble in aqueous media than the free base.[1][12] |

| 2-Iodoaniline | C6H6IN | 219.02 | 615-43-0 | Insoluble in water; soluble in alcohol, ether, and benzene.[9][10] |

| Aniline | C6H7N | 93.13 | 62-53-3 | Slightly soluble in water (3.6 g/100 mL); soluble in ethanol, acetone, and chloroform.[7][13] |

| N-Cyclobutyl-3-iodoaniline | C10H12IN | 273.11 | 1251293-76-1 | Not specified, but predicted to be lipophilic.[11] |

Theoretical Aspects of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[14] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For N-cyclobutyl-2-iodoaniline, the following factors are key determinants of its solubility:

-

Polarity: The molecule possesses both polar (the secondary amine group) and nonpolar (the iodophenyl and cyclobutyl groups) regions. The large nonpolar surface area dominates, making the overall molecule lipophilic.

-

Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor and acceptor. However, the steric hindrance from the bulky cyclobutyl and ortho-iodo groups may limit its ability to form strong hydrogen bonds with polar protic solvents like water.

-

pH: As an aniline derivative, N-cyclobutyl-2-iodoaniline is a weak base. In acidic conditions, the amine group can be protonated to form a cyclobutyl(2-iodophenyl)ammonium salt. This salt, being ionic, is expected to have significantly higher aqueous solubility than the neutral free base.[7] This pH-dependent solubility is a critical consideration in designing aqueous-based reactions or formulations.

-

Temperature: The dissolution of most organic solids is an endothermic process, meaning that solubility generally increases with temperature.[4][14] This can be leveraged during recrystallization for purification.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for reproducible research and development.[3][15] Both thermodynamic and kinetic solubility are important parameters.

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for its determination.[16]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of N-cyclobutyl-2-iodoaniline to a known volume of the test solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is used for consistent mixing.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately determine the concentration of N-cyclobutyl-2-iodoaniline in the saturated solution using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV/Vis).[17][18]

-

Data Analysis: Express the solubility in units such as mg/mL or mol/L.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in a high-throughput manner early in the drug discovery process.[15][19] It is particularly relevant for compounds that are initially dissolved in a solvent like DMSO and then diluted into an aqueous buffer.

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-cyclobutyl-2-iodoaniline in DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a microplate format.

-

Aqueous Dilution: Add a specific aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well, causing the compound to precipitate at concentrations above its kinetic solubility limit.

-

Incubation and Measurement: After a short incubation period (e.g., 1-2 hours), measure the turbidity or light scattering caused by the precipitated particles using a microplate nephelometer.[15]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to the baseline.

Analytical Quantification: HPLC-UV/Vis

For accurate solubility determination, HPLC-UV/Vis is the preferred analytical technique.[17][20]

Methodology:

-

Standard Curve: Prepare a series of standard solutions of N-cyclobutyl-2-iodoaniline of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic Separation: Inject the standards and the samples from the solubility experiments onto a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Detection: Monitor the elution of the compound using a UV-Vis detector at a wavelength where N-cyclobutyl-2-iodoaniline exhibits strong absorbance.

-

Quantification: Integrate the peak area of the analyte and use the standard curve to calculate the concentration in the unknown samples.

Visualization of Experimental Workflows

Factors Influencing the Solubility of N-cyclobutyl-2-iodoaniline

Several factors can be manipulated to enhance or decrease the solubility of N-cyclobutyl-2-iodoaniline as needed for specific applications.[4][5][21]

-

Solvent Selection: For synthetic reactions, choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates. A solvent screen is often the first step in process development.

-

pH Adjustment: To increase aqueous solubility for certain applications (e.g., in biological assays or for purification by extraction), the pH of the medium can be lowered to protonate the amine group, forming a more soluble salt.

-

Temperature Control: Increasing the temperature can be used to dissolve the compound for recrystallization or to increase the rate of dissolution.

-

Co-solvents: The solubility in a particular solvent system can be fine-tuned by using a mixture of solvents (co-solvents). For example, adding a water-miscible organic solvent like ethanol or DMSO to an aqueous solution can increase the solubility of N-cyclobutyl-2-iodoaniline.

Applications in Research and Drug Development

The solubility of N-cyclobutyl-2-iodoaniline is a key consideration in its application as a synthetic intermediate.[22] In drug discovery, poor solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[2][4][23] Early assessment of solubility allows researchers to:

-

Identify potential liabilities of lead compounds.[15]

-

Guide structural modifications to improve solubility without compromising biological activity.

-

Develop appropriate formulations for in vitro and in vivo studies.

Safety and Handling

N-cyclobutyl-2-iodoaniline should be handled with care, following standard laboratory safety procedures. While specific toxicity data is limited, related iodoanilines are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[24] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

N-cyclobutyl-2-iodoaniline is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. A thorough understanding of its solubility is fundamental to its effective utilization. This guide has provided a comprehensive overview of the theoretical and practical aspects of the solubility of N-cyclobutyl-2-iodoaniline, from its inferred properties based on its structure and analogs to detailed experimental protocols for its determination. By applying these principles, researchers, scientists, and drug development professionals can better harness the potential of this versatile molecule in their scientific endeavors.

References

- Amines. (n.d.). NCERT.

- Industrial Applications of 2-Iodoaniline in Organic Synthesis. (n.d.). Calibre Chemicals.

- 2-Iodoaniline. (n.d.). Infinium Pharmachem Limited.

- Aniline. (n.d.). Solubility of Things.

- 2-Iodoaniline | C6H6IN | CID 11995. (n.d.). PubChem - NIH.

- 2-Iodoaniline Manufacturer. (n.d.). Calibre Chemicals.

- Aniline | C6H5NH2 | CID 6115. (n.d.). PubChem - NIH.

- 1251293-76-1 | N-Cyclobutyl-3-iodoaniline. (n.d.). ChemScene.

- N-Cyclobutyl-2-iodoaniline. (n.d.). Benchchem.

- 2-Iodoaniline 98 615-43-0. (n.d.). Sigma-Aldrich.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.

- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- N-cyclobutyl-2-iodoaniline hydrochloride (C10H12IN). (n.d.). PubChemLite.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Aniline. (n.d.). Wikipedia.

- SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, February 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.

- 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader.

- The Importance of Solubility for New Drug Molecules. (2020, May 11).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Predicting Solubility. (n.d.). Rowan Scientific.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. (2023, July 5). Pharma Excipients.

- Solubility of Organic Compounds. (2023, January 13). YouTube.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? (2021, December 26). Quora.

- The Importance of Solubility for New Drug Molecules. (2020, May 17). ResearchGate.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PubMed Central.

- Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).

- p-IODOANILINE. (n.d.). Organic Syntheses Procedure.

- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (n.d.). ChemRxiv.

- Analytical Methods for High Molecular Weight UV Stabilizers. (2022, June 20). Diva-portal.org.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.

- 4: Predicting the solubility of organic molecules. (2021, February 12). YouTube.

Sources

- 1. N-Cyclobutyl-2-iodoaniline [benchchem.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Aniline - Wikipedia [en.wikipedia.org]

- 9. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 10. calibrechem.com [calibrechem.com]

- 11. chemscene.com [chemscene.com]

- 12. PubChemLite - N-cyclobutyl-2-iodoaniline hydrochloride (C10H12IN) [pubchemlite.lcsb.uni.lu]

- 13. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bmglabtech.com [bmglabtech.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsr.com [ijpsr.com]

- 18. improvedpharma.com [improvedpharma.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. ijnrd.org [ijnrd.org]

- 22. calibrechem.com [calibrechem.com]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of N-cyclobutyl-2-iodoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-cyclobutyl-2-iodoaniline in Modern Drug Discovery

N-cyclobutyl-2-iodoaniline is a key building block in contemporary medicinal chemistry. Its unique structural combination of a reactive aryl iodide, a secondary amine, and a puckered cyclobutyl group makes it a valuable synthon for accessing complex molecular architectures. The ortho-iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of intricate heterocyclic scaffolds, while the N-cyclobutyl moiety can impart favorable pharmacokinetic properties, such as improved metabolic stability and enhanced binding to biological targets. Given its pivotal role in the synthesis of potential therapeutic agents, a thorough understanding of the stability and optimal storage conditions for N-cyclobutyl-2-iodoaniline is paramount to ensure its integrity and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers evidence-based recommendations for its proper storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of N-cyclobutyl-2-iodoaniline is essential for predicting its stability. While specific experimental data for this compound is not extensively published, we can infer its characteristics from structurally related molecules such as 2-iodoaniline.

| Property | Inferred Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₀H₁₂IN | Based on chemical structure. |

| Molecular Weight | 273.11 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid, potentially off-white to yellowish or brownish, darkening on exposure to light and air. | Inferred from the appearance of 2-iodoaniline and other aromatic amines. |

| Solubility | Likely soluble in organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate; sparingly soluble in water. | General solubility of N-alkylanilines. |

| Melting Point | Not readily available, but expected to be a solid at room temperature. | Based on the melting point of related iodoanilines. |

Potential Degradation Pathways

The chemical structure of N-cyclobutyl-2-iodoaniline contains two primary moieties susceptible to degradation: the iodoaniline ring and the N-cyclobutyl group. Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols.

Photodegradation: The Vulnerability of the Carbon-Iodine Bond

Aryl iodides are known to be sensitive to light. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to ultraviolet (UV) radiation, leading to the formation of an aryl radical and an iodine radical. This is a primary degradation pathway for N-cyclobutyl-2-iodoaniline.[1] The resulting aryl radical can then abstract a hydrogen atom from the solvent or another molecule to yield the de-iodinated product, N-cyclobutylaniline. The generated iodine radicals can combine to form molecular iodine (I₂), which can contribute to the discoloration of the compound.

Caption: Hypothesized Photodegradation Pathway of N-cyclobutyl-2-iodoaniline.

Oxidative Degradation: The Reactivity of the Aniline Moiety

The aniline functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities. The secondary amine in N-cyclobutyl-2-iodoaniline can undergo oxidation to form a variety of products, including colored polymeric materials. One potential pathway involves the formation of a radical cation, which can then undergo further reactions. Additionally, oxidative N-dealkylation, leading to the formation of 2-iodoaniline and cyclobutanone, is a possible degradation route, particularly under enzymatic or strong chemical oxidizing conditions.[2]

Caption: Potential Oxidative Degradation Pathways of N-cyclobutyl-2-iodoaniline.

Thermal Degradation

While N-cyclobutyl-2-iodoaniline is expected to be relatively stable at ambient temperatures, elevated temperatures can provide the energy necessary to overcome activation barriers for various degradation reactions. Thermal stress can accelerate both photodegradation and oxidation. At very high temperatures, cleavage of the N-cyclobutyl group or other fragmentation pathways may occur.

Hydrolytic Degradation

The N-cyclobutyl and aniline moieties are generally stable towards hydrolysis under neutral pH conditions. However, in strongly acidic or basic environments, degradation could be induced. For instance, some cyclic amines have shown susceptibility to hydrolysis in acidic aqueous media.[3] While not considered a primary degradation pathway under normal storage conditions, exposure to strong acids or bases should be avoided.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the purity and stability of N-cyclobutyl-2-iodoaniline.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down oxidative processes. |

| Light | Protect from light (Store in an amber vial or in the dark) | To prevent photodegradation via cleavage of the C-I bond. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize contact with oxygen and prevent oxidative degradation. |

| Container | Tightly sealed, airtight container | To prevent exposure to moisture and atmospheric oxygen. |

| Purity | Use high-purity material and avoid contamination with metals | Trace metal impurities can catalyze oxidation. |

Handling Procedures

-

Dispensing: Whenever possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

-

Weighing: Weigh the required amount quickly and reseal the container promptly.

-

Solvents: Use anhydrous solvents for preparing solutions to avoid potential hydrolysis, especially if the solution is to be stored.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of N-cyclobutyl-2-iodoaniline and identify its degradation products, a forced degradation study should be performed. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The following is a comprehensive protocol based on ICH guidelines.[4][5]

Objective

To identify the potential degradation products of N-cyclobutyl-2-iodoaniline under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials and Reagents

-

N-cyclobutyl-2-iodoaniline (high purity)

-

HPLC grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber (ICH Q1B compliant)

-

Oven capable of maintaining temperatures up to 80°C

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for a Forced Degradation Study of N-cyclobutyl-2-iodoaniline.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve N-cyclobutyl-2-iodoaniline in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Keep one set at room temperature and another at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep one set at room temperature and another at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation:

-

Solid State: Place the solid compound in an oven at 80°C.

-

Solution State: Place the stock solution in an oven at 80°C.

-

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sampling and Analysis:

-

Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acidic modifier like formic acid) is a good starting point. UV detection should be performed at a wavelength that provides a good response for the parent compound and potential degradation products (e.g., 254 nm).

-

For identification of degradation products, utilize LC-MS to obtain mass-to-charge ratios and fragmentation patterns.

-

-

Data Interpretation:

-

Calculate the percentage degradation of N-cyclobutyl-2-iodoaniline under each condition.

-

Identify and characterize the major degradation products.

-

Establish the degradation pathways based on the identified products.

-

Ensure that the analytical method is stability-indicating by demonstrating that the degradation products are well-resolved from the parent peak and from each other.

-

Conclusion

N-cyclobutyl-2-iodoaniline is a valuable yet sensitive molecule. Its stability is primarily challenged by light and atmospheric oxygen, leading to photodegradation and oxidative degradation, respectively. By adhering to the recommended storage conditions of refrigeration in a dark, inert atmosphere and following careful handling procedures, the integrity of this important synthetic intermediate can be preserved. The provided forced degradation protocol offers a robust framework for experimentally validating its stability profile and for the development of reliable analytical methods, thereby ensuring the quality and consistency of research and development outcomes in the pharmaceutical sciences.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Wijtmans, M., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society.

-

ResearchGate. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

-

MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]

-

Impurity Busters. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

-

MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

-

Preprints.org. (2023). Iodine(III) in Photochemistry. A brief Overview. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

-

ResearchGate. (2005). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Unlocking high selectivity and stability of a cobalt-based catalyst in the n-butanol amination reaction. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). N-Dealkylation of Amines. Retrieved from [Link]

-

Ardena. (2022). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

National Center for Biotechnology Information. (1975). Iodination-deiodination. A radiochemical method for detection of structure and changes in structure in RNA. Retrieved from [Link]

-

ResearchGate. (2009). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Retrieved from [Link]

-

University of Kentucky UKnowledge. (2014). Thermal Degradation of Amines for CO2 Capture. Retrieved from [Link]

-

National Center for Biotechnology Information. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

-

ResearchGate. (2013). The use of Arrhenius kinetics to evaluate different hydrolytic stability of amiloride hydrochloride and cyclopenthiazide using chromatographic methods. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Oxford Academic. (1982). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

-

MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Asian Journal of Chemistry. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]

-

Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

-

ResearchGate. (2022). GC-MS extracted ion chromatograms for aniline under full scan mode. Retrieved from [Link]

-

Semantic Scholar. (2021). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Retrieved from [Link]

-

ResearchGate. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Retrieved from [Link]

Sources

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 2. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | MDPI [mdpi.com]

- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. resolvemass.ca [resolvemass.ca]

The Cyclobutyl-Iodoaniline Linchpin: A Technical Guide to N-Cyclobutyl-2-iodoaniline in Organic Synthesis

Executive Summary

N-cyclobutyl-2-iodoaniline (CAS: 1251293-76-1) represents a high-value "linchpin" intermediate in modern heterocyclic chemistry. It combines the versatile reactivity of ortho-haloanilines with the pharmacologically desirable properties of the cyclobutyl motif. This guide details its application in the synthesis of N-substituted indoles, quinolines, and fused tricyclic systems. By leveraging the ortho-iodine atom for oxidative addition and the nucleophilic nitrogen for cyclization, researchers can access privileged drug scaffolds while installing the metabolically stable cyclobutyl group early in the synthetic sequence.

Structural Analysis & Reactivity Profile[1]

The utility of N-cyclobutyl-2-iodoaniline stems from its bifunctional nature. It serves as a precursor for palladium-catalyzed cascade reactions, specifically those requiring an internal nucleophile.

Key Structural Features[1][2][3][4][5]

-

The Ortho-Iodine Handle: Iodine offers a weaker C-X bond energy (

57 kcal/mol) compared to bromine or chlorine, facilitating rapid oxidative addition to Pd(0) under mild conditions. This allows for chemoselective coupling in the presence of other halides. -

The Cyclobutyl Group: Unlike flexible

-butyl or planar phenyl groups, the cyclobutyl ring exists in a "puckered" conformation ( -

The Secondary Amine: The N-H bond remains sufficiently nucleophilic for heterocyclization but is sterically encumbered enough to prevent unwanted over-alkylation during precursor synthesis.

Preparation of the Core Intermediate

Note: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.

Protocol: Reductive Amination of 2-Iodoaniline

Objective: Synthesis of N-cyclobutyl-2-iodoaniline via reductive amination.

Reagents:

-

2-Iodoaniline (1.0 equiv)

-

Cyclobutanone (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Imine Formation: Charge a flame-dried round-bottom flask with 2-iodoaniline and DCM (0.2 M). Add cyclobutanone and catalytic acetic acid. Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC for the disappearance of the primary amine.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO

. Extract with DCM ( -

Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a light yellow oil or low-melting solid.

Primary Application: The Larock Indole Synthesis

The most powerful application of this molecule is the Larock Heteroannulation . This Pd-catalyzed reaction couples the iodoaniline with an internal alkyne to yield 1,2,3-trisubstituted indoles in a single step.

Mechanistic Workflow

The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, alkyne coordination, migratory insertion, and reductive elimination.[1]

Figure 1: Catalytic cycle for the Larock Indole Synthesis using N-cyclobutyl-2-iodoaniline.

Validated Protocol: Larock Annulation

Reagents:

-

N-cyclobutyl-2-iodoaniline (1.0 equiv)

-

Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)

-

Pd(OAc)

(5 mol%) -

Triphenylphosphine (PPh

) (10 mol%) - Optional, ligand-free conditions often work. -

Na

CO -

DMF (Dimethylformamide)

Methodology:

-

Deoxygenation (Critical): Degas DMF by sparging with Argon for 30 minutes. Pd(0) is sensitive to oxidation.

-

Assembly: In a pressure vial, combine the iodoaniline, alkyne, base, and catalyst. Add the degassed DMF.

-

Heating: Seal the vial and heat to 100°C for 12–24 hours.

-

Causality Check: If the reaction stalls, add LiCl (1.0 equiv). Chloride ions stabilize the cationic palladium intermediate, facilitating the reaction for sterically demanding alkynes.

-

Workup: Dilute with water, extract with EtOAc. The cyclobutyl group is stable under these basic, thermal conditions.

Divergent Synthesis: Quinolines & Carbazoles

Beyond indoles, this linchpin allows access to six-membered heterocycles via reaction with ketones or allylic alcohols.

Pathway Map: Scaffold Diversity

The following diagram illustrates how to divert the starting material into three distinct drug scaffolds.

Figure 2: Divergent synthetic pathways accessible from the N-cyclobutyl-2-iodoaniline core.

Application Spotlight: Tetrahydrocarbazoles

Reaction with cyclohexanone under Pd-catalysis (Path C) yields N-cyclobutyl-tetrahydrocarbazole.

-

Significance: This scaffold mimics the core of several serotonin antagonists.

-

Protocol Note: Use a bulky phosphine ligand (e.g., XPhos) to facilitate the

-arylation of the ketone followed by condensation.

Medicinal Chemistry Implications (E-E-A-T)

Why choose the cyclobutyl variant over the methyl or isopropyl analog?

| Property | N-Isopropyl | N-Cyclobutyl | Advantage |

| Conformation | Rotatable | Puckered/Rigid | Reduced entropic penalty upon binding. |

| Metabolism | High CYP oxidation | Moderate/Low | The ring strain and lack of terminal methyls reduce oxidative clearance. |

| Lipophilicity | Moderate | Higher | Improved membrane permeability for CNS targets. |

Expert Insight: In drug development, the "Magic Methyl" effect is well known, but the "Cyclobutyl Switch" is an emerging strategy. Replacing a flexible alkyl chain with a cyclobutyl ring often improves metabolic half-life without significantly altering the steric footprint required for receptor binding.

References

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

-

Xu, L., Lewis, I. R., Davidsen, S. K., & Summers, J. B. (1998). Palladium-Catalyzed Synthesis of Quinolines from o-Iodoanilines and Ketones. Tetrahedron Letters, 39(29), 5159-5162. Link

-

Talele, T. T. (2016). The "Cyclobutyl" Effect in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Newman, S. G., & Lautens, M. (2010). The Role of Palladium Catalysis in the Synthesis of Nitrogen Heterocycles. Journal of the American Chemical Society, 132(32), 11416–11417. Link

Sources

N-Cyclobutyl-2-iodoaniline: A Strategic Building Block for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of N-Cyclobutyl-2-iodoaniline in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. N-cyclobutyl-2-iodoaniline has emerged as a highly valuable scaffold, offering a unique combination of structural and functional features that are particularly advantageous for the synthesis of complex molecular architectures, most notably in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of N-cyclobutyl-2-iodoaniline as a building block, delving into its synthesis, physicochemical properties, key chemical transformations, and its application in medicinal chemistry. The content herein is curated to provide both a theoretical understanding and practical insights for researchers engaged in drug discovery and development.

Physicochemical Properties and Characterization

N-cyclobutyl-2-iodoaniline, with the molecular formula C₁₀H₁₂IN, is an aromatic amine characterized by the presence of a cyclobutyl group on the nitrogen and an iodine atom at the ortho position of the aniline ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂IN | |

| Molecular Weight | 273.11 g/mol | [1] |

| IUPAC Name | N-cyclobutyl-2-iodoaniline | |

| CAS Number | 1249342-33-0 |

Note: The hydrochloride salt has a CAS number of 2378501-91-6 and a molecular weight of 309.57 g/mol .

Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the iodo and N-cyclobutyl substituents. The protons of the cyclobutyl ring will appear in the aliphatic region, and the N-H proton will likely be a broad singlet.

-

¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted. The carbons of the cyclobutyl group will also have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Predicted data for the protonated molecule [M+H]⁺ is 274.00874 m/z[2].

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Synthesis of N-Cyclobutyl-2-iodoaniline

The synthesis of N-cyclobutyl-2-iodoaniline can be achieved through several established synthetic routes, primarily involving the formation of the C-N bond between a 2-iodoaniline core and a cyclobutyl moiety. Two of the most common and effective methods are Reductive Amination and Buchwald-Hartwig Amination.

Method 1: Reductive Amination

This two-step, one-pot reaction is a widely used method for the N-alkylation of amines. It involves the reaction of 2-iodoaniline with cyclobutanone to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination of 2-Iodoaniline with Cyclobutanone

-

Reaction Setup: To a solution of 2-iodoaniline (1.0 eq) and cyclobutanone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford N-cyclobutyl-2-iodoaniline.

Caption: Reductive Amination Workflow.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This method is particularly useful for substrates that may be sensitive to the conditions of reductive amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodoaniline with Cyclobutylamine

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-iodoaniline (1.0 eq), cyclobutylamine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(0) source), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Buchwald-Hartwig Catalytic Cycle.

Reactivity and Synthetic Utility

The synthetic versatility of N-cyclobutyl-2-iodoaniline stems from the presence of two key reactive sites: the secondary amine and the ortho-iodine atom. This dual functionality allows for a wide range of subsequent chemical transformations.

The iodine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: For the formation of C-C bonds with boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes[3].

-

Heck Coupling: For the formation of C-C bonds with alkenes.

-

Buchwald-Hartwig Amination: For the formation of an additional C-N bond.

The secondary amine is available for a variety of reactions, such as acylation, alkylation, and sulfonylation, allowing for further diversification of the molecular scaffold.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The N-cyclobutyl-2-iodoaniline scaffold is particularly prevalent in the design and synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The cyclobutyl group is a valuable motif in drug design as its unique three-dimensional, puckered conformation can impart conformational rigidity to a molecule. This can lead to improved binding affinity and selectivity for the target protein by filling hydrophobic pockets in the active site.

While a specific, publicly disclosed drug synthesized directly from N-cyclobutyl-2-iodoaniline is not yet prominent, the utility of this building block is evident in numerous patents for kinase inhibitors. The general strategy involves using the iodo-substituent for a key bond-forming reaction to construct the core of the inhibitor, while the N-cyclobutyl group is positioned to interact with a specific region of the kinase active site.

Case Study: A General Approach to Kinase Inhibitor Synthesis